molecular formula C7H6Br2ClNO B057891 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide CAS No. 569667-89-6

2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide

Cat. No. B057891
M. Wt: 315.39 g/mol
InChI Key: REXIGZGIILHEHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated and chlorinated organic compounds often involves halogenation reactions and nucleophilic substitution. For instance, Jin (2015) described the synthesis of a similar compound, 1-(6-Bromo-pyridin-3-yl)-ethanone, using 2,5-dibromo-pyridine as the starting material through magnesium halide exchange and nucleophilic substitution reactions, achieving a total yield of up to 81% (Jin, 2015). This method highlights the use of readily available reagents, straightforward procedures, and mild reaction conditions, which could be analogous to the synthesis of 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide.

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized by X-ray crystallography and infrared spectrometry. Brahmia et al. (2021) conducted a study on a novel brominated compound, providing insights into its structural properties through single-crystal X-ray crystallographic studies. The analysis revealed important intermolecular interactions and the compound's crystal system (Brahmia et al., 2021). Similar analytical methods would elucidate the molecular structure of 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide, offering insights into its geometric and electronic properties.

Chemical Reactions and Properties

Brominated organic compounds participate in various chemical reactions, including nucleophilic substitution and halogenation. Kim and Park (2004) explored the halogenation of α, β-unsaturated carbonyl compounds with OXONE® and hydrohalic acid, showcasing the reactivity of brominated intermediates in forming α-bromo-α,β-unsaturated carbonyl compounds (Kim & Park, 2004). This study highlights the potential chemical reactivity of 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide in similar reactions.

Physical Properties Analysis

The physical properties of chemical compounds, such as melting point, boiling point, and solubility, are crucial for their application and handling. While specific studies on 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide were not found, research on analogous compounds provides a foundation for understanding its physical behavior. For example, the synthesis and characterization studies often include detailed analyses of physical properties, which can be inferred for our compound of interest based on its structural similarity to researched chemicals.

Chemical Properties Analysis

The chemical properties of brominated and chlorinated compounds, including reactivity, stability, and interactions with other chemicals, are significant for their application in various fields. Studies on similar compounds, such as the synthesis and reactivity analysis by Adonin et al. (2016), offer insights into how the bromine and chlorine substituents affect the chemical behavior of the compound, including luminescence and reaction with other chemicals (Adonin et al., 2016).

Scientific Research Applications

  • Synthesis Techniques and Applications :

    • Synthesis of similar compounds: A study details the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, highlighting methods that are potentially applicable to 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide (Zeng-sun Jin, 2015).
    • In another research, synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide is discussed, showing advanced techniques in synthesizing brominated compounds (P. Bach & J. Bridges, 1982).
  • Chemical Reactions and Properties :

    • Research on α-monobromination of various alkylaryl ketones, including compounds similar to 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide, provides insights into the chemical properties and reactions of such substances (W. Ying, 2011).
    • Another study on the nucleophilic substitution reaction of imidazole with various 2-bromo-1-arylethanone derivatives, including computational investigations, offers insights into the chemical behavior of brominated ethanones (T. Erdogan & F. Erdoğan, 2019).
  • Pharmacological and Biological Applications :

    • A study on the synthesis of novel 2-substituted 6-Bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, including their biological activities, provides a perspective on the potential pharmacological applications of brominated compounds (H. Abdel‐Aziz et al., 2011).
    • Research on the antiangiogenic and growth inhibitory effects of synthetic novel 1,5-diphenyl-1,4 pentadiene-3-one-3-yl-ethanone pyridine curcumin analogues provides insight into the potential medical applications of similar brominated compounds (H. Chandru et al., 2008).

properties

IUPAC Name

2-bromo-1-(2-chloropyridin-4-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO.BrH/c8-4-6(11)5-1-2-10-7(9)3-5;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXIGZGIILHEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)CBr)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587350
Record name 2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide

CAS RN

569667-89-6
Record name 2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DR Anderson, MJ Meyers, WF Vernier… - Journal of medicinal …, 2007 - ACS Publications
A new class of potent kinase inhibitors selective for mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2 or MK-2) for the treatment of rheumatoid arthritis has been …
Number of citations: 194 pubs.acs.org

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